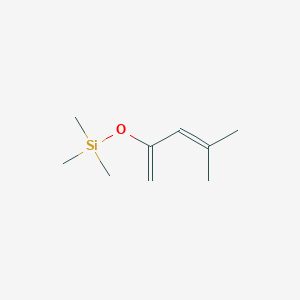
2-Trimethylsiloxy-4-methyl-1,3-pentadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Trimethylsiloxy-4-methyl-1,3-pentadiene is an organic compound that belongs to the class of dienes It is characterized by the presence of a trimethylsiloxy group attached to a 1,3-pentadiene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Trimethylsiloxy-4-methyl-1,3-pentadiene typically involves the reaction of 4-methyl-1,3-pentadiene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
4-methyl-1,3-pentadiene+trimethylsilyl chloridebasethis compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Trimethylsiloxy-4-methyl-1,3-pentadiene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of saturated hydrocarbons.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alkanes.
Wissenschaftliche Forschungsanwendungen
2-Trimethylsiloxy-4-methyl-1,3-pentadiene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 2-Trimethylsiloxy-4-methyl-1,3-pentadiene exerts its effects involves its interaction with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, facilitating certain chemical reactions. The compound’s conjugated diene structure allows it to participate in cycloaddition reactions, forming cyclic compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-1,3-pentadiene: Lacks the trimethylsilyl group, making it less stable in certain reactions.
1,3-Pentadiene: A simpler diene without the methyl and trimethylsilyl groups.
2-Trimethylsiloxy-1,3-butadiene: Similar structure but with a different substitution pattern.
Uniqueness
2-Trimethylsiloxy-4-methyl-1,3-pentadiene is unique due to the presence of both a trimethylsilyl group and a methyl group on the diene backbone. This combination imparts specific chemical properties, such as increased stability and reactivity in certain reactions, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
6651-46-3 |
|---|---|
Molekularformel |
C9H18OSi |
Molekulargewicht |
170.32 g/mol |
IUPAC-Name |
trimethyl(4-methylpenta-1,3-dien-2-yloxy)silane |
InChI |
InChI=1S/C9H18OSi/c1-8(2)7-9(3)10-11(4,5)6/h7H,3H2,1-2,4-6H3 |
InChI-Schlüssel |
DKSBCCBPNYPGQP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC(=C)O[Si](C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



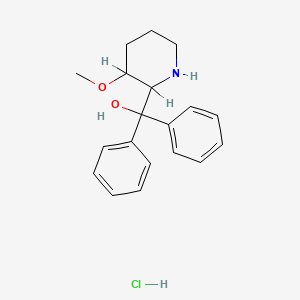
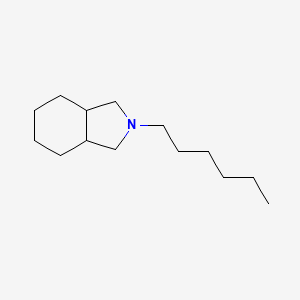
![[2-(Dibenzylamino)ethyl]phosphonic acid](/img/structure/B14712984.png)
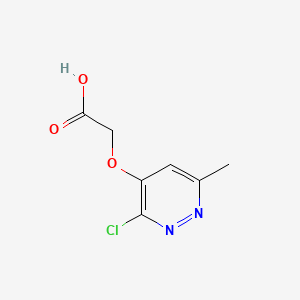
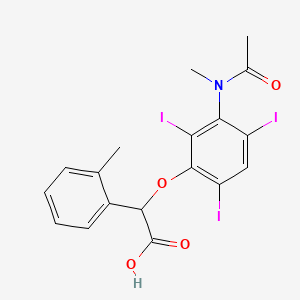
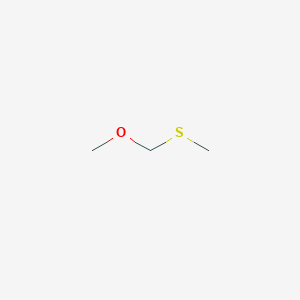
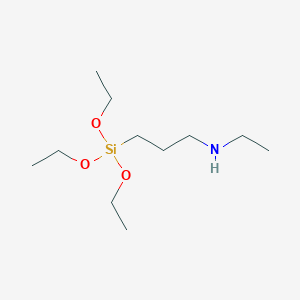
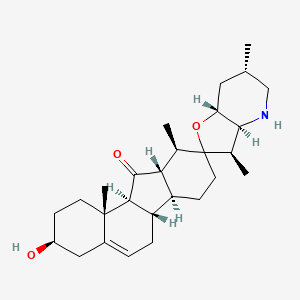
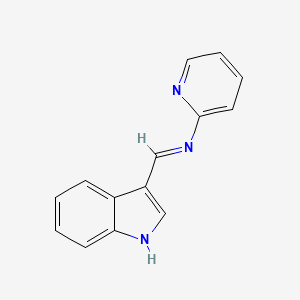
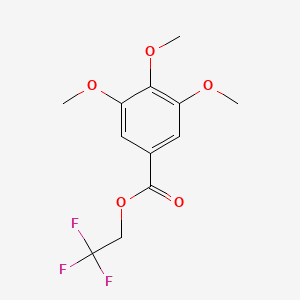
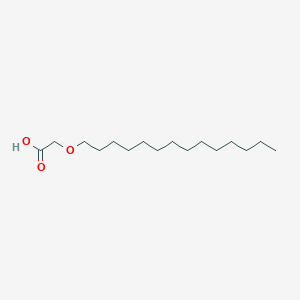
![Tricyclo[8.4.1.02,7]pentadeca-1(14),2,4,6,8,10,12-heptaene](/img/structure/B14713036.png)

